molecular formula C8H11N5 B13988650 Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- CAS No. 89481-41-4

Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-

Cat. No.: B13988650
CAS No.: 89481-41-4
M. Wt: 177.21 g/mol
InChI Key: QFXOKWKALRAJEF-UHFFFAOYSA-N
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Description

Hydrazinecarboximidamide derivatives are a class of compounds characterized by a hydrazinecarboximidamide backbone substituted with aromatic or heteroaromatic groups. The compound Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- features a 4-aminophenyl substituent at the methylene position.

Properties

CAS No.

89481-41-4

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2-[(4-aminophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H11N5/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,9H2,(H4,10,11,13)

InChI Key

QFXOKWKALRAJEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- typically involves the reaction of hydrazinecarboximidamide with 4-aminobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The biological and chemical properties of hydrazinecarboximidamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name (Substituent) Molecular Formula Key Activities/Findings Reference
8l : (4-Fluorobenzyl)oxybenzo[d]thiazole C25H21FN7OS IC50: 2.41–3.75 µM against breast/hepatocarcinoma cells; induces apoptosis via Annexin V/PI assay . [1, 13]
Guanabenz : 2,6-Dichlorophenyl C8H8Cl2N4 Hypotensive agent (Wytensin®); targets α2-adrenergic receptors . [14]
AC-263093 : 3,4-Dibromophenyl C9H10Br2N4 NPFFR2 agonist; induces anxiety-like effects in rodents via HPA axis activation . [17]
2-Chlorophenyl derivative C9H11ClN4 Demonstrated solubility in DMSO; moderate PSA (105.91) and density (1.25 g/cm³) . [16]
2-Hydroxyphenyl reaction products C26H44N4O3 Inconclusive protein binding; negative KeratinoSens™ but positive h-CLAT for skin sensitization . [2, 3]
Anticancer Activity
  • Compound 8l (4-fluorobenzyl substituent) exhibited potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231) with IC50 = 2.41 µM, comparable to doxorubicin. Mechanistic studies confirmed apoptosis induction via caspase-3 activation .
  • N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) derivatives (e.g., compound 28 ) showed antimicrobial activity against methicillin-resistant Staphylococcus aureus (MIC = 2 µg/mL) by disrupting FtsZ polymerization .
Neuropharmacological Activity
  • AC-263093 and CFMHC (3,4-dibromophenyl and 4-chloro-3-trifluoromethylphenyl substituents) activated NPFFR2 receptors, inducing anxiogenic effects in rodents at doses ≥1 mg/kg .
Skin Sensitization

    Biological Activity

    Hydrazinecarboximidamide, specifically the derivative 2-[(4-aminophenyl)methylene]-, is a compound of significant interest due to its diverse biological activities. This article aims to consolidate findings from various studies, highlighting the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    Hydrazinecarboximidamide derivatives are characterized by the presence of an azomethine group (–NH–N=CH–) linked to a carbonyl group. The specific structure of 2-[(4-aminophenyl)methylene]- enhances its reactivity and biological profile. The compound's ability to form hydrazones with aldehydes and ketones further expands its chemical versatility.

    Biological Activities

    1. Antimicrobial Activity

    Hydrazinecarboximidamide derivatives have shown promising antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains, including:

    • Staphylococcus aureus
    • Escherichia coli
    • Mycobacterium tuberculosis

    For instance, a study reported minimum inhibitory concentrations (MICs) for certain hydrazones ranging from 1.25 to 100 µg/mL against Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .

    Table 1: Antimicrobial Activity of Hydrazinecarboximidamide Derivatives

    CompoundTarget OrganismMIC (µg/mL)
    2-[(4-aminophenyl)methylene]-S. aureus0.0039 - 0.025
    2-[(4-nitrophenyl)methylene]-E. coli0.025 - 0.1
    Various derivativesM. tuberculosis1.25 - 100

    2. Anti-inflammatory Properties

    The compound has been investigated for its anti-inflammatory effects, particularly through its ability to inhibit nitric oxide synthase and reactive oxygen species . Aminoguanidine, a parent compound related to hydrazinecarboximidamide, has demonstrated antioxidant properties that protect cells from oxidative stress.

    3. Cytotoxicity and Anticancer Activity

    Research has indicated that hydrazinecarboximidamide derivatives possess cytotoxic effects against various cancer cell lines. For example, IC50 values for certain derivatives in HepG2 liver cancer cells were reported between 5.27 µM and >500 µM, suggesting a range of potency based on structural modifications .

    The biological activities of hydrazinecarboximidamide are attributed to several mechanisms:

    • Enzyme Inhibition : Compounds inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 17.95 to 54.93 µM for AChE .
    • Antioxidant Activity : By scavenging free radicals and inhibiting oxidative stress pathways, these compounds may protect against cellular damage.
    • Molecular Docking Studies : Computational analyses have shown favorable binding interactions with target proteins involved in microbial resistance mechanisms .

    Case Studies

    Case Study: Antitubercular Activity Evaluation

    In a recent study, a series of hydrazone derivatives were synthesized using chitosan hydrochloride as a catalyst. These compounds exhibited strong anti-tubercular activity against both vaccine and clinical strains of Mycobacterium tuberculosis, with one derivative achieving a docking score superior to standard treatments like ciprofloxacin .

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